2-[3-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]indol-1-yl]acetamide
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Overview
Description
2-[3-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]indol-1-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[3-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]indol-1-yl]acetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[3-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]indol-1-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of other indole derivatives with potential biological activities. In biology and medicine, it has shown promise as an antioxidant, antiviral, and anticancer agent . Its unique structure allows it to interact with various molecular targets, making it a valuable compound for drug development and therapeutic research.
Mechanism of Action
The mechanism of action of 2-[3-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
2-[3-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]indol-1-yl]acetamide can be compared with other indole derivatives such as 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide and 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide These compounds share similar structural features but differ in their specific substituents and biological activities
Properties
IUPAC Name |
2-[3-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-16-5-3-4-13(9-16)14(10-21)8-15-11-23(12-19(22)24)18-7-2-1-6-17(15)18/h1-9,11H,12H2,(H2,22,24)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBSQOWCYSFYHS-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=C(C#N)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)/C=C(/C#N)\C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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